molecular formula C14H13Cl2O2PS B1207966 S-Seven CAS No. 3792-59-4

S-Seven

Cat. No. B1207966
CAS RN: 3792-59-4
M. Wt: 347.2 g/mol
InChI Key: PNAAEIYEUKNTMO-UHFFFAOYSA-N
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Description

S-Seven is a dichlorobenzene.

Scientific Research Applications

  • Innovative Teaching Models in Genetics : Chao Gu et al. (2013) explored the effectiveness of a "research-based learning" teaching mode in genetics for seven-year medical program students, finding it beneficial for improving students' practical skills and scientific research innovations (Gu et al., 2013).

  • Assembly Line Balance in Manufacturing and Research : Yu-ling Jiao et al. (2021) discussed the complexities of the assembly line balancing problem in manufacturing, emphasizing its relevance in applied scientific research and the development of solution methods (Jiao et al., 2021).

  • Cloud Computing in Bioinformatics Research : Mladen Čudanov and Jovan Krivokapić (2014) examined the impact of cloud computing on the efficiency and organization of scientific research, particularly in bioinformatics, highlighting its potential for transforming research methodologies (Čudanov & Krivokapić, 2014).

  • DNA Computing Models and Applications : B. Xue (2012) presented an overview of DNA computing, a field that intersects biology and computer science, and its applications in solving complex scientific problems (Xue, 2012).

  • IoT Applications in Smart Cities and Research Trends : Mariana-Daniela González-Zamar et al. (2020) analyzed global research on smart cities based on IoT technology applications, providing insights into scientific activity and thematic areas in this rapidly evolving field (González-Zamar et al., 2020).

  • Developing SNP Panels for Forensic Identification : K. Kidd et al. (2006) discussed the development of SNP panels for forensic applications, which is a critical area of research in genetics and molecular biology (Kidd et al., 2006).

properties

CAS RN

3792-59-4

Product Name

S-Seven

Molecular Formula

C14H13Cl2O2PS

Molecular Weight

347.2 g/mol

IUPAC Name

(2,4-dichlorophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H13Cl2O2PS/c1-2-17-19(20,12-6-4-3-5-7-12)18-14-9-8-11(15)10-13(14)16/h3-10H,2H2,1H3

InChI Key

PNAAEIYEUKNTMO-UHFFFAOYSA-N

SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl

Other CAS RN

3792-59-4

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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